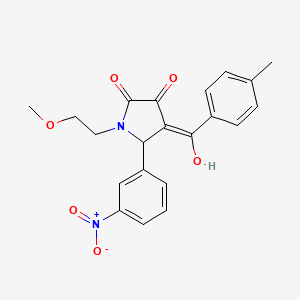
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one, also known as BB-22, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic applications. BB-22 is a member of the indole-3-carboxamide family of compounds, which are known to have cannabinoid receptor agonist activity.
Wirkmechanismus
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These effects ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of pain perception, mood regulation, and immune function. It has been shown to have analgesic effects in animal models, and may be useful in the treatment of chronic pain. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal studies, suggesting that it may be useful in the treatment of mood disorders. This compound has also been found to have immunomodulatory effects, potentially making it useful in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for precise modulation of receptor activity, which can be useful in studying the effects of cannabinoids on various physiological processes. However, one limitation of this compound is its potential for abuse and dependence, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one. One area of interest is the development of novel analgesics that do not have the potential for abuse and dependence seen with traditional opioids. This compound may be a promising candidate for this type of research, given its analgesic effects and selectivity for cannabinoid receptors. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of mood disorders and autoimmune disorders. Finally, there is a need for continued development of safer and more effective synthetic cannabinoids, which may have a wide range of potential therapeutic applications.
Synthesemethoden
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl cyanide with 3-methylbut-2-enoyl chloride, followed by the addition of benzylamine and acid hydrolysis. This method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one has been studied for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and depression. It has been shown to have analgesic effects in animal models, and may have potential as a non-opioid pain reliever. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal studies, suggesting that it may be useful in the treatment of mood disorders.
Eigenschaften
IUPAC Name |
(E)-3-(benzylamino)-1-(4-bromophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-13(19-12-14-5-3-2-4-6-14)11-17(20)15-7-9-16(18)10-8-15/h2-11,19H,12H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBXTBGXTNACMU-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethoxymethyl)-N-[2-(isopropylsulfonyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5322439.png)
![1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5322447.png)

![2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5322460.png)

![N-cyclopropyl-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5322475.png)
![2-(4-fluorophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322485.png)
![5-(4-fluorophenyl)-7-[(1S*,4S*)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5322487.png)
![N-benzyl-5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B5322492.png)
![2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B5322502.png)
![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-phenylene diacetate](/img/structure/B5322505.png)

![1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5322521.png)
![2-isobutyl-6-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322528.png)